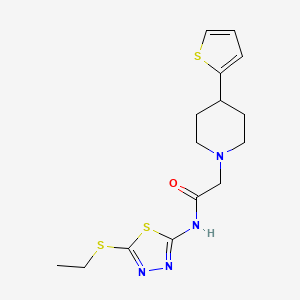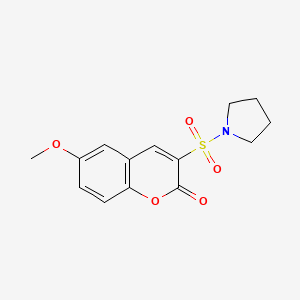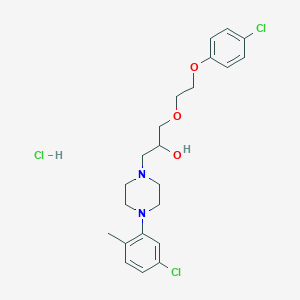
N-(Oxolan-2-ylmethyl)-3-pyridin-4-yloxyazetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Oxolan-2-ylmethyl)-3-pyridin-4-yloxyazetidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the azetidine family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of N-(Oxolan-2-ylmethyl)-3-pyridin-4-yloxyazetidine-1-carboxamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. It has also been shown to modulate the immune system and improve insulin sensitivity.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and protect against neuronal damage. In addition, it has been shown to improve glucose metabolism, reduce blood pressure, and improve lipid profiles.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(Oxolan-2-ylmethyl)-3-pyridin-4-yloxyazetidine-1-carboxamide for lab experiments is its reproducibility and scalability. It can be synthesized in large quantities, making it suitable for in vitro and in vivo studies. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways or enzymes.
Future Directions
There are several future directions for the study of N-(Oxolan-2-ylmethyl)-3-pyridin-4-yloxyazetidine-1-carboxamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Another area of interest is its potential as a neuroprotective agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to understand its mechanism of action and identify potential drug targets.
Synthesis Methods
The synthesis of N-(Oxolan-2-ylmethyl)-3-pyridin-4-yloxyazetidine-1-carboxamide involves the reaction of 3-pyridin-4-yloxyazetidine-1-carboxylic acid with oxirane-2-methanol in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method is reproducible and scalable, making it suitable for large-scale production.
Scientific Research Applications
N-(Oxolan-2-ylmethyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has shown potential for a range of scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, it has been investigated for its potential as a therapeutic agent for cardiovascular diseases, diabetes, and infectious diseases.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-pyridin-4-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-14(16-8-12-2-1-7-19-12)17-9-13(10-17)20-11-3-5-15-6-4-11/h3-6,12-13H,1-2,7-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKDUBRCNPGUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(oxolan-2-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole](/img/structure/B2654336.png)





![[5-(4-Ethylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B2654343.png)
![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2654345.png)

![(4-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2654349.png)
![4-[(2-chlorophenyl)methyl]-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2654354.png)
![N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-2-methylsulfanylpyrido[4,3-d]pyrimidin-5-amine](/img/structure/B2654355.png)
![4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2654356.png)
